N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide

PNMT inhibition formamidine SAR enzyme kinetics

N,N-Dimethyl-N'-(2-phenylphenyl)methanimidamide (CAS 101398-56-5) is a member of the N,N-dimethylformamidine class, characterized by a 2-biphenylyl substituent on the imine nitrogen. With molecular formula C15H16N2, molecular weight 224.3 g/mol, and computed XLogP3 of 3.2, this compound occupies a property space distinct from monocyclic aryl formamidines such as chlordimeform or N'-(2,4-dimethylphenyl) analogs.

Molecular Formula C15H16N2
Molecular Weight 224.3 g/mol
CAS No. 101398-56-5
Cat. No. B010013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-N'-(2-phenylphenyl)methanimidamide
CAS101398-56-5
SynonymsFormamidine, N,N-dimethyl-N'-(2-biphenylyl)-
Molecular FormulaC15H16N2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C15H16N2/c1-17(2)12-16-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-12H,1-2H3
InChIKeyZFRWTBFPXRDOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-N'-(2-phenylphenyl)methanimidamide (CAS 101398-56-5): A 2-Biphenylyl Formamidine Building Block with Distinctive Steric and Electronic Properties


N,N-Dimethyl-N'-(2-phenylphenyl)methanimidamide (CAS 101398-56-5) is a member of the N,N-dimethylformamidine class, characterized by a 2-biphenylyl substituent on the imine nitrogen [1]. With molecular formula C15H16N2, molecular weight 224.3 g/mol, and computed XLogP3 of 3.2, this compound occupies a property space distinct from monocyclic aryl formamidines such as chlordimeform or N'-(2,4-dimethylphenyl) analogs [1]. Its synthesis proceeds via condensation of biphenyl-2-amine with dimethylformamide dimethyl acetal, yielding a versatile intermediate for agrochemical and coordination chemistry applications .

Why N,N-Dimethyl-N'-(2-phenylphenyl)methanimidamide Cannot Be Replaced by a Generic Formamidine or Aryl Amidine Analog


Formamidine derivatives exhibit pronounced structure-activity dependence on the N'-aryl substituent. The 2-biphenylyl group introduces a sterically demanding, non-planar ortho-phenyl ring that alters electronic conjugation, lipophilicity, and target-binding geometry relative to simpler phenyl or 4-substituted-phenyl formamidines [1]. Even closely related analogs—such as the 4-biphenylyl isomer or 2,4-dimethylphenyl variant—differ in dihedral angle, logP, and metabolic stability, making direct substitution without revalidation of synthetic yield, biological potency, or coordination behavior unreliable [2]. The evidence below quantifies key dimensions where this compound diverges from in-class alternatives.

Quantitative Differentiation Evidence for N,N-Dimethyl-N'-(2-phenylphenyl)methanimidamide Versus Closest Analogs


PNMT Enzyme Inhibition: 1.11 mM Ki Distinguishes 2-Biphenylyl Formamidine from Inactive or Untested Formamidine Scaffolds

In a radiochemical assay against bovine phenylethanolamine N-methyltransferase (PNMT), N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide exhibited a Ki of 1.11 × 10^6 nM (1.11 mM) [1]. While this represents weak inhibition, it is a rare, quantifiable biochemical endpoint for a 2-biphenylyl formamidine. By contrast, the simpler N,N-dimethyl-N'-phenylformamidine and N'-(2,4-dimethylphenyl)-N,N-dimethylformamidine have no reported PNMT activity in the same assay system, suggesting that the biphenyl moiety confers a measurable, albeit modest, target engagement not observed with monocyclic aryl congeners [2]. The lack of PNMT data for most formamidines means this Ki value serves as a unique biochemical anchor for selecting the 2-biphenylyl scaffold in medicinal chemistry campaigns targeting PNMT.

PNMT inhibition formamidine SAR enzyme kinetics

Lipophilicity (XLogP3 = 3.2) Exceeds Monocyclic Aryl Formamidines by 0.7–1.7 Log Units, Influencing Partitioning and Formulation

The computed XLogP3 of N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide is 3.2 [1]. This value is substantially higher than that of the monocyclic analog N'-(2,4-dimethylphenyl)-N,N-dimethylformamidine (estimated XLogP ~2.0–2.5) and the agrochemical chlordimeform (N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine, XLogP ~2.5) [2]. The 0.7–1.7 log unit increase reflects the contribution of the second phenyl ring and translates into approximately 5- to 50-fold higher octanol-water partitioning. In formulation or extraction workflows, this differential lipophilicity directly impacts solvent selection, solid-phase extraction recovery, and membrane permeability predictions.

lipophilicity XLogP formulation design

Ortho-Biphenyl Dihedral Angle (~40°) Imposes Conformational Restriction Absent in para-Biphenyl and Monocyclic Analogs

The 2-biphenylyl group adopts a non-planar ground-state geometry with a dihedral angle of approximately 40° between the two phenyl rings, as established for the parent 2-aminobiphenyl scaffold [1]. In contrast, the 4-biphenylyl isomer is essentially planar (dihedral ~0°), and monocyclic phenyl formamidines lack this torsional degree of freedom entirely. This conformational difference has been shown to preclude 2-aminobiphenyl from serving as a substrate for cytochrome P450-mediated N-hydroxylation, a key metabolic activation pathway for 4-aminobiphenyl [1]. When incorporated into the formamidine framework, the non-planar biphenyl motif is expected to alter target binding geometry, metabolic liability, and intermolecular packing in ways that planar analogs cannot replicate.

conformational analysis dihedral angle structure-based design

Formamidine Moiety as a Dual-Function Protecting/Directing Group: Differentiated Synthetic Utility vs. Amide and Carbamate Analogs

The N,N-dimethylformamidine group serves simultaneously as an amine protecting group cleavable under mild acidic conditions and as a potent ortho-directing group in directed ortho-metalation (DoM) reactions [1][2]. The 2-biphenylyl variant combines this reactivity with a sterically encumbered aryl ring, enabling selective functionalization at positions that are inaccessible with simpler N,N-dimethyl-N'-phenylformamidine. In one-pot derivatization protocols, formamidine-protected aminobenzoic acids were converted to amides in good yields, a strategy directly translatable to the biphenyl scaffold [1]. By contrast, the corresponding N-(2-biphenylyl)formamide (CAS 5346-21-4) lacks the dimethylamino group required for ortho-direction, and carbamate protecting groups require different cleavage conditions.

synthetic intermediate protecting group ortho-metalation

High-Value Application Scenarios for N,N-Dimethyl-N'-(2-phenylphenyl)methanimidamide Based on Evidence


Scaffold for PNMT-Targeted Fragment-Based Drug Discovery

Despite its weak Ki (1.11 mM), N,N-dimethyl-N'-(2-phenylphenyl)methanimidamide is one of the very few formamidines with a documented PNMT inhibition value [1]. Medicinal chemistry groups pursuing PNMT inhibitors can use this compound as a validated fragment hit for structure-activity relationship expansion, leveraging the biphenyl moiety for vector-based library design.

High-Lipophilicity Intermediate for Agrochemical Formulation Development

With an XLogP3 of 3.2, this compound occupies a lipophilicity range desirable for cuticular penetration in acaricide and insecticide design [2]. Formulation scientists evaluating formamidine-based active ingredients can use it as a late-stage diversification intermediate to modulate logP without altering the core pharmacophore.

Conformationally Restricted Ligand for Coordination Chemistry and Catalysis

The non-planar 2-biphenylyl group imposes a ~40° dihedral angle that creates a chiral-like steric environment even in the absence of point chirality [3]. In transition-metal catalysis, this conformational restriction can induce atropisomerism and influence enantioselectivity, differentiating it from planar 4-biphenylyl or phenyl formamidine ligands.

Orthogonal Protecting/Directing Group for Multi-Step Synthesis of Biphenyl Derivatives

The N,N-dimethylformamidine group enables amine protection and directed ortho-metalation in a single functional handle [4]. Process chemists requiring selective functionalization of the 2-aminobiphenyl core can employ this compound to streamline synthetic routes, avoiding the need for separate protection and directing group steps.

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